Funobactam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17N7O6S |
|---|---|
Molecular Weight |
399.39 g/mol |
IUPAC Name |
[(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H17N7O6S/c14-11-15-4-6(16-11)9-17-18-10(25-9)7-3-13(1-2-13)8-5-19(7)12(21)20(8)26-27(22,23)24/h6-8H,1-5H2,(H3,14,15,16)(H,22,23,24)/t6-,7-,8-/m0/s1 |
InChI Key |
GRRBXZJDEZJMHA-FXQIFTODSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Funobactam: A Technical Guide to its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It is currently in phase 3 clinical trials in combination with imipenem (B608078)/cilastatin for the treatment of complicated urinary tract infections, hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP).[2][3] this compound itself possesses no intrinsic antibacterial activity but functions by inhibiting a broad spectrum of serine-β-lactamases, thereby restoring the in vitro activity of β-lactam antibiotics, such as imipenem, against otherwise resistant Gram-negative bacteria.[1][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound in combination with imipenem against a range of clinically relevant bacterial isolates, details the experimental protocols for its evaluation, and visualizes its mechanism of action and key experimental workflows.
Spectrum of Activity
This compound, in combination with imipenem, has demonstrated potent in vitro activity against a variety of multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and various species of the order Enterobacterales.[2][5] Its primary role is the inhibition of Ambler class A, C, and D β-lactamases, which are a major cause of resistance to carbapenem (B1253116) antibiotics.[5]
Data Presentation
The following tables summarize the in vitro activity of imipenem/funobactam against key clinical isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values are the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: In Vitro Activity of Imipenem/Funobactam against Imipenem-Nonsusceptible Acinetobacter baumannii Clinical Isolates from China [5]
| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Imipenem | 106 | - | >128 | - |
| Imipenem/Funobactam | 106 | - | 8 | - |
Table 2: In Vitro Activity of Imipenem/Funobactam against Imipenem-Nonsusceptible Pseudomonas aeruginosa Clinical Isolates from China [5]
| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Imipenem | 101 | - | >128 | - |
| Imipenem/Funobactam | 101 | - | 32 | 2-8 |
Table 3: In Vitro Activity of Imipenem/Funobactam against Imipenem-Resistant Klebsiella pneumoniae Clinical Isolates from China [5]
| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Imipenem | 54 | - | >256 | - |
| Imipenem/Funobactam | 54 | - | 2 | - |
Table 4: MIC Range of Imipenem/Funobactam against Selected Serine Carbapenemase-Producing Gram-Negative Clinical Isolates [6][7]
| Bacterial Species | Number of Isolates | Imipenem/Funobactam MIC Range (mg/L) |
| Acinetobacter baumannii | 7 | 0.25 - 16 |
| Pseudomonas aeruginosa | 4 | 1 - 8 |
| Klebsiella pneumoniae | 4 | 0.25 - 16 |
Experimental Protocols
The determination of the in vitro activity of this compound in combination with imipenem is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for MIC Determination of Imipenem/Funobactam
This protocol outlines the general steps for determining the MIC of imipenem in combination with a fixed concentration of this compound.
1. Preparation of Materials:
- Bacterial Isolate: A pure, overnight culture of the clinical isolate grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood).
- Antimicrobial Agents: Stock solutions of imipenem and this compound of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Several colonies of the bacterial isolate are suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- A series of two-fold serial dilutions of imipenem are prepared in CAMHB in the microtiter plate.
- This compound is added to each well containing the imipenem dilutions to a final fixed concentration, typically 8 mg/L.[5]
- Control wells are included: a growth control well (no antimicrobial) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control.
- The plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of imipenem (in the presence of the fixed concentration of this compound) that completely inhibits visible growth.
Visualizations
Mechanism of Action of this compound
This compound protects β-lactam antibiotics, such as imipenem, from degradation by serine-β-lactamases. The diagram below illustrates the general mechanism of inhibition.
Caption: Mechanism of this compound Action.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam using the broth microdilution method.
Caption: MIC Determination Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity and in vivo animal model efficacy of IB-367 alone and in combination with imipenem and colistin against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Funobactam Against Carbapenem-Resistant Enterobacterales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacterales (CRE) represent a significant and urgent threat to global public health. The increasing prevalence of resistance mechanisms, particularly the production of carbapenemases, has rendered many last-resort antibiotics ineffective. Funobactam (formerly XNW4107) is a novel diazabicyclooctane β-lactamase inhibitor developed to be co-administered with imipenem (B608078). This combination aims to restore the activity of imipenem against a broad spectrum of CRE. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action and experimental workflows.
Mechanism of Action: Restoring Carbapenem Efficacy
Carbapenems, such as imipenem, exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial periplasm. This inhibition disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. However, in carbapenem-resistant Enterobacterales, this action is often thwarted by one or more resistance mechanisms.
The primary mechanism of resistance is the production of β-lactamase enzymes, specifically carbapenemases, which hydrolyze the β-lactam ring of carbapenems, rendering them inactive. These enzymes are categorized into Ambler classes A, B, C, and D. This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases.[1] By binding to and inactivating these carbapenemases, this compound protects imipenem from degradation, allowing it to reach its PBP targets and exert its antibacterial effect.
Other significant resistance mechanisms in Enterobacterales include the loss or modification of outer membrane porins (e.g., OmpF and OmpC in E. coli and their homologs in other species), which reduces the influx of carbapenems into the periplasm, and the overexpression of efflux pumps that actively transport the antibiotics out of the cell.
Mechanism of Action of Imipenem/Funobactam.
Data Presentation: In Vitro Susceptibility
The in vitro efficacy of imipenem in combination with this compound has been evaluated against various carbapenem-resistant Enterobacterales isolates. The data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The addition of this compound leads to a significant reduction in the MIC of imipenem against many resistant strains.
Table 1: Imipenem/Funobactam MICs against Carbapenem-Resistant Klebsiella pneumoniae
| Isolate ID | Carbapenemase(s) | Imipenem MIC (mg/L) | Imipenem/Funobactam (8 mg/L) MIC (mg/L) | Fold Reduction in MIC |
| KP 827 | KPC-3, SHV, TEM | >32 | 1 | >32 |
| KP 651 | KPC-3, SHV, TEM | 8 | 0.25 | 32 |
| KP 741 | KPC-2, SHV, TEM | >32 | 16 | >2 |
| KP 648 | KPC-2, SHV, TEM | 16 | 1 | 16 |
Data sourced from Fratoni et al., 2023.[2]
A surveillance study in China reported an imipenem/funobactam MIC90 of 2 mg/L against 54 imipenem-non-susceptible K. pneumoniae isolates.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Strains: Carbapenem-resistant Enterobacterales isolates are stored at -80°C in a suitable cryoprotectant (e.g., skim milk). Prior to testing, isolates are subcultured twice on Trypticase Soy Agar with 5% sheep blood and incubated for 18-24 hours.[2]
-
Antimicrobial Agents: Stock solutions of imipenem and this compound are prepared according to the manufacturer's instructions. This compound is typically used at a fixed concentration (e.g., 8 mg/L) when tested in combination with imipenem.[2]
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Microdilution Plates: Sterile 96-well microdilution plates are used.
2. Inoculum Preparation:
-
A standardized inoculum is prepared by suspending several colonies of the test organism in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
3. Plate Preparation and Inoculation:
-
Serial two-fold dilutions of imipenem are prepared in CAMHB in the microdilution plate. For the combination testing, this compound is added to each well containing imipenem at a fixed concentration.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Quality control strains with known MIC values (e.g., P. aeruginosa ATCC 27853 and K. pneumoniae ATCC BAA-1705) are tested concurrently to ensure the accuracy of the results.[2]
4. Incubation and Interpretation:
-
The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Determination.
Conclusion
This compound, in combination with imipenem, demonstrates promising in vitro activity against carbapenem-resistant Enterobacterales, particularly those producing serine-based carbapenemases. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research and development of this important new therapeutic agent. Continued surveillance and in vitro testing against a broader range of clinical isolates with diverse resistance mechanisms are crucial to fully understand the potential clinical utility of imipenem/funobactam in combating the growing threat of CRE infections.
References
- 1. In vitro activity and resistance mechanisms of novel antimicrobial agents against metallo-β-lactamase producers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Exploratory Studies on Funobactam's Effect on Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The production of β-lactamase enzymes is a primary defense mechanism employed by P. aeruginosa, rendering many β-lactam antibiotics ineffective. Funobactam, a novel diazabicyclooctane β-lactamase inhibitor, has emerged as a promising agent to restore the activity of β-lactam antibiotics, particularly carbapenems like imipenem (B608078), against multidrug-resistant Gram-negative bacteria, including P. aeruginosa. This technical guide provides an in-depth overview of the exploratory studies on this compound's effect on P. aeruginosa, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound protects β-lactam antibiotics from degradation by inhibiting the activity of various β-lactamase enzymes produced by P. aeruginosa. As a diazabicyclooctane, this compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases.[1] The primary mechanism involves the formation of a stable, covalent adduct with the serine residue in the active site of these enzymes, thereby preventing the hydrolysis of the β-lactam ring of the partner antibiotic. This restoration of activity allows the β-lactam antibiotic to effectively inhibit peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis and death.
Mechanism of action of Imipenem/Funobactam.
Quantitative Data
The combination of imipenem and this compound has demonstrated significant in vivo efficacy against P. aeruginosa. The following tables summarize the available quantitative data from key studies.
Table 1: In Vivo Efficacy of Imipenem/Funobactam against P. aeruginosa in a Neutropenic Murine Thigh Infection Model [1][2]
| P. aeruginosa Isolate | Imipenem MIC (mg/L) | Imipenem/Funobactam MIC (mg/L) | 24h Change in log10 cfu/thigh (Imipenem/Funobactam HSR) |
| PA-1 | >64 | 4 | >2-log kill |
| PA-2 | 32 | 8 | >2-log kill |
| PA-3 | 64 | 8 | >2-log kill |
| PA-4 | 128 | 16 | >2-log kill |
HSR: Human-Simulated Regimen (Imipenem 500 mg/Funobactam 250 mg q6h)[1][2]
Table 2: Imipenem/Funobactam MIC Distribution for P. aeruginosa Clinical Isolates
| Organism | Number of Isolates | Imipenem MIC50 (mg/L) | Imipenem MIC90 (mg/L) | Imipenem/Relebactam MIC50 (mg/L) | Imipenem/Relebactam MIC90 (mg/L) |
| P. aeruginosa | 1445 | 2 | 32 | 0.5 | 1 |
Note: Data for Imipenem/Relebactam is used as a proxy due to the limited availability of large-scale surveillance data for Imipenem/Funobactam. Relebactam is also a diazabicyclooctane β-lactamase inhibitor with a similar spectrum of activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used in the evaluation of this compound's effect on P. aeruginosa.
Neutropenic Murine Thigh Infection Model[1][2]
This in vivo model is a standard for assessing the efficacy of antimicrobial agents.
Workflow for the neutropenic murine thigh infection model.
Protocol Details:
-
Animals: Specific pathogen-free female ICR mice.
-
Induction of Neutropenia: Cyclophosphamide administered intraperitoneally on days -4 and -1 relative to infection to induce neutropenia (neutrophil count <100 cells/mm³).
-
Bacterial Strains and Inoculum Preparation: P. aeruginosa isolates are grown to mid-logarithmic phase and then diluted in saline to the desired concentration (typically ~10^7 CFU/mL).
-
Infection: Mice are inoculated via intramuscular injection into the thigh with 0.1 mL of the bacterial suspension.
-
Treatment: Human-simulated regimens of imipenem and this compound are administered subcutaneously or intravenously starting 2 hours post-infection. Dosing schedules are designed to mimic human plasma concentration-time profiles.
-
Efficacy Endpoint: At 24 hours after the initiation of therapy, mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The change in bacterial density (log10 CFU/thigh) from the start of therapy is calculated to determine the efficacy of the treatment.
Checkerboard Synergy Assay
This in vitro method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
Workflow for the checkerboard synergy assay.
Protocol Details:
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Preparation: Stock solutions of imipenem and this compound are prepared and then serially diluted in the microtiter plate.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of imipenem along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculum: A standardized inoculum of P. aeruginosa (approximately 5 x 10^5 CFU/mL) is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay
This in vitro assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Workflow for the time-kill assay.
Protocol Details:
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum: A starting inoculum of P. aeruginosa is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Concentrations: Imipenem/Funobactam is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated onto appropriate agar media to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Resistance Mechanisms
The emergence of resistance to new antimicrobial agents is a significant concern. For diazabicyclooctane inhibitors like this compound, potential resistance mechanisms in P. aeruginosa include:
-
Mutations in the target β-lactamase: Alterations in the amino acid sequence of the β-lactamase, particularly in or near the active site, can reduce the binding affinity of this compound.
-
Upregulation of efflux pumps: P. aeruginosa possesses a number of efflux pumps that can actively transport antimicrobial agents out of the cell. Overexpression of these pumps could potentially reduce the intracellular concentration of this compound.
-
Alterations in penicillin-binding proteins (PBPs): While this compound itself does not target PBPs, mutations in PBPs that reduce the efficacy of the partner β-lactam (imipenem) can contribute to overall resistance.
Further research is needed to fully elucidate the specific mutations and regulatory pathways that may lead to this compound resistance in P. aeruginosa.
Conclusion
Exploratory studies on this compound have demonstrated its potential as a valuable agent in combating infections caused by multidrug-resistant P. aeruginosa. When combined with imipenem, this compound effectively restores its activity against strains producing Ambler Class A, C, and D β-lactamases. The in vivo and in vitro data presented in this guide highlight the potent efficacy of this combination. The detailed experimental protocols provided will aid researchers in further investigating the activity of this compound and other novel β-lactamase inhibitors. Continued research into the mechanisms of action and potential resistance pathways is crucial for the successful clinical development and long-term utility of this compound in the fight against antibiotic-resistant P. aeruginosa.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of Funobactam in overcoming antibiotic resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE), poses a critical threat to global health.[1][2] These pathogens have been identified by the World Health Organization (WHO) as priority pathogens for which new therapeutic options are urgently needed.[1] In this landscape, the development of novel β-lactamase inhibitors (BLIs) is paramount. This technical guide explores Funobactam (formerly XNW4107), a novel diazabicyclooctane (DBO) β-lactamase inhibitor, and its pivotal role in restoring the efficacy of carbapenem (B1253116) antibiotics against these multidrug-resistant organisms.
Introduction to this compound
This compound is a potent, intravenously administered serine β-lactamase inhibitor developed by Evopoint Biosciences.[2][3][4] Structurally belonging to the diazabicyclooctane (DBO) class, it is designed to be co-administered with a β-lactam antibiotic, primarily imipenem (B608078)/cilastatin.[3] Unlike the antibiotic it protects, this compound possesses no intrinsic antibacterial activity on its own.[5][6] Its sole function is to inactivate β-lactamase enzymes, the primary mechanism of resistance to β-lactam antibiotics in many Gram-negative bacteria.
Currently, the combination of Imipenem/Cilastatin/Funobactam is in Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][4][7] A Pre-New Drug Application (Pre-NDA) has been submitted to China's Center for Drug Evaluation, marking a significant step towards its potential clinical use.[2]
Mechanism of Action: Restoring Carbapenem Activity
The primary mechanism of resistance to β-lactam antibiotics, such as carbapenems, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive before it can reach its target—the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9]
This compound functions by inhibiting a broad spectrum of these serine-based β-lactamases, which are categorized into Ambler classes A, C, and D.[1][10] This includes clinically significant carbapenemases such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-type carbapenemases prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40-like).[1][5][11] By binding to and inactivating these enzymes, this compound effectively "protects" the partner carbapenem, imipenem, allowing it to exert its bactericidal activity.[11]
In Vitro and In Vivo Efficacy
In Vitro Activity
Studies have demonstrated that the combination of imipenem/funobactam has potent in vitro activity against a wide range of carbapenem-resistant Gram-negative bacilli. The primary method for assessing this activity is through the determination of Minimum Inhibitory Concentrations (MICs). This compound is typically tested at a fixed concentration (e.g., 8 mg/L) in combination with varying concentrations of imipenem.
Table 1: Summary of In Vitro Activity of Imipenem/Funobactam
| Bacterial Species | Resistance Profile | Imipenem MIC Range (mg/L) | Imipenem/Funobactam (8 mg/L) MIC Range (mg/L) | Reference(s) |
|---|---|---|---|---|
| Acinetobacter baumannii | Carbapenem-Resistant | >64 | 0.25 - 16 | [1][12][13] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | N/A | 0.25 - 16 | [1][12][13] |
| Klebsiella pneumoniae | Carbapenem-Resistant | >64 | 0.25 - 16 | [1][12][13] |
| Escherichia coli | Carbapenem-Resistant | N/A | N/A (Bactericidal activity noted) |[4] |
Note: N/A indicates data not explicitly available in the provided search results.
Time-kill curve analyses have shown that imipenem/funobactam is bactericidal against resistant strains of A. baumannii and K. pneumoniae.[4] These studies also indicated that bactericidal activity does not progressively increase at concentrations greater than four times the MIC, and the combination has a low potential for the development of resistance.[4]
In Vivo Pharmacodynamics: The Neutropenic Murine Thigh Infection Model
The in vivo efficacy of imipenem/funobactam has been extensively evaluated using the neutropenic murine thigh infection model.[1][4][12][14] This model is a standard for assessing the pharmacokinetic/pharmacodynamic (PK/PD) relationships of new antimicrobial agents.
A key finding from these studies was that the efficacy of this compound is time-dependent.[1][13][14] Traditional PK/PD indices like the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC) were poor predictors of efficacy.[1][12][14] Instead, a novel PK/PD index, (%fT > CT)/MIC , demonstrated the strongest correlation with bacterial killing.[1][12] In this index, CT represents a threshold plasma this compound concentration, which was determined to be 1 mg/L.[1][12][14] This new index integrates the isolate's specific susceptibility (MIC) with the time the inhibitor concentration exceeds a critical threshold, providing a more accurate prediction of in vivo activity.[1]
Table 2: this compound PK/PD Targets for Efficacy in the Murine Thigh Model
| Bacterial Species | Efficacy Endpoint | Median (%fT > CT[1 mg/L])/MIC Value | Reference(s) |
|---|---|---|---|
| Acinetobacter baumannii | 1-log10 CFU reduction | 9.82 | [1][12][14] |
| Pseudomonas aeruginosa | 1-log10 CFU reduction | 9.90 | [1][12][14] |
| Klebsiella pneumoniae | Stasis (no change in CFU) | 55.73 |[1][12][14] |
CFU: Colony-Forming Units
Human-simulated regimens (HSR) of imipenem/funobactam (500/250 mg q6h as a 1-hour infusion) in the murine model produced greater than a 1-log kill against the majority of A. baumannii (6/7 isolates) and all P. aeruginosa (4/4 isolates) tested, and achieved stasis against all tested K. pneumoniae (4/4 isolates).[1][12]
Experimental Protocols
Broth Microdilution for MIC Determination
-
Preparation: Bacterial isolates are subcultured twice on Trypticase Soy Agar with 5% sheep blood and incubated for 18-24 hours.[1]
-
Inoculum: A bacterial suspension is prepared and standardized to the appropriate density.
-
Assay: Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth. For the combination, this compound is added to each well at a fixed concentration of 8 mg/L.[1]
-
Incubation: The microdilution plates are inoculated with the bacterial suspension and incubated.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This protocol outlines the key steps used to evaluate the in vivo efficacy of imipenem/funobactam.
-
Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are used.[1]
-
Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg (4 days prior to inoculation) and 100 mg/kg (1 day prior).[1]
-
Simulation of Human PK: To better simulate human drug exposures, renal clearance of the study drugs is reduced by administering uranyl nitrate (5 mg/kg, IP) one day before inoculation.[1]
-
Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the test bacterial isolate.
-
Treatment: Therapy with imipenem and varying doses of this compound (or placebo) is initiated two hours post-inoculation. Dosing is typically every 6 hours (q6h) to simulate clinical regimens.[1]
-
Efficacy Assessment: At 24 hours, mice are euthanized, and the thighs are harvested and homogenized to determine the bacterial load (log10 CFU/thigh). The change in bacterial count from the start of therapy is the primary efficacy endpoint.[1][12][14]
Clinical Development and Future Outlook
This compound, in combination with imipenem/cilastatin, is advancing through late-stage clinical development. A Phase 3 trial (XNW4107-302) evaluating its efficacy and safety against imipenem/cilastatin/relebactam for HABP/VABP in 449 subjects met its primary non-inferiority endpoint for 14-day all-cause mortality.[2] Notably, the this compound combination demonstrated superior results in clinical treatment success rate and clearance of multidrug-resistant microorganisms compared to the control arm.[2]
The potent, broad-spectrum activity of imipenem/funobactam against the most critical carbapenem-resistant Gram-negative pathogens positions it as a highly promising therapeutic candidate.[2][4] By overcoming key mechanisms of resistance, this compound has the potential to become an indispensable tool in the clinical management of severe and life-threatening bacterial infections, addressing a significant unmet medical need.[1][2]
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evopoint has submitted the Pre-NDA application for its novel drug this compound (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. youtube.com [youtube.com]
- 9. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound | AntibioticDB [antibioticdb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Initial Characterization of Funobactam as a Diazabicyclooctane (DBO) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the initial characterization of Funobactam (formerly XNW4107), a novel β-lactamase inhibitor. It focuses on its mechanism of action, in vitro activity when combined with imipenem (B608078), and comprehensive in vivo pharmacodynamics against critical Gram-negative pathogens.
Introduction to this compound
This compound is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2] Developed to be co-administered with a partner β-lactam antibiotic, such as imipenem, this compound has no intrinsic antibacterial activity.[1][3][4] Its primary role is to restore the efficacy of β-lactams against bacteria that have acquired resistance through the production of serine β-lactamases (SBLs). This compound demonstrates potent inhibitory activity against Ambler Class A, C, and D β-lactamases, making it a promising candidate for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[1][4][5]
Mechanism of Action as a DBO Inhibitor
As a member of the DBO class, this compound functions as a reversible inhibitor of serine β-lactamases.[1][4] The core mechanism involves the nucleophilic attack by the catalytic serine residue in the active site of the β-lactamase on the carbonyl group of this compound. This forms a stable, covalent acyl-enzyme intermediate, effectively rendering the enzyme inactive.[4] This process prevents the hydrolysis of the partner β-lactam antibiotic (e.g., imipenem), allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
In Vitro Activity of Imipenem/Funobactam
The combination of imipenem with this compound results in a significant potentiation of imipenem's activity against resistant strains. Minimum Inhibitory Concentration (MIC) testing reveals substantial reductions in imipenem MICs across a range of serine carbapenemase-producing organisms.
Quantitative Data: In Vitro Susceptibility
The following table summarizes the modal MICs for imipenem alone and in combination with a fixed concentration of this compound (8 mg/L) against various clinical isolates.
| Organism | Isolate ID | Imipenem Modal MIC (mg/L) | Imipenem/Funobactam (8 mg/L) Modal MIC (mg/L) | Fold Reduction | Key β-Lactamases |
| A. baumannii | ACB 160 | >64 | 4 | >16 | ADC-25, OXA-23, OXA-223 |
| A. baumannii | ACB 246 | 64 | 8 | 8 | ADC-33, OXA-23, OXA-82 |
| A. baumannii | ACB 258 | 64 | 4 | 16 | ADC-222, OXA-23, OXA-95 |
| P. aeruginosa | PSA 1862 | 64 | 1 | >64 | KPC-2, PDC-42 |
| P. aeruginosa | PSA 1869 | 16 | 8 | 2 | GES-20 |
| K. pneumoniae | KP 651 | 16 | 1 | 16 | KPC-3 |
| K. pneumoniae | KP 741 | >32 | 0.5 | >64 | SHV-11, CTX-M-55, OXA-48 |
| Data compiled from Fratoni et al.[6] |
Experimental Protocol: MIC Determination
Method: Broth Microdilution.[6]
-
Preparation: Imipenem and this compound were dissolved in appropriate solvents (0.01 M phosphate (B84403) buffer pH 7.2 for imipenem, 0.9% NaCl for this compound).[7]
-
Assay Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for the assay.
-
Procedure: The assay was performed according to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO) 20776-1.[8]
-
Inhibitor Concentration: this compound was tested at a fixed concentration of 8 mg/L.[6]
-
Inoculum: Bacterial isolates were grown and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
Incubation: Plates were incubated at 35-37°C for 18-24 hours.
-
Reading: The MIC was determined as the lowest concentration of imipenem (in the presence of fixed this compound) that completely inhibited visible bacterial growth.
In Vivo Efficacy and Pharmacodynamics (PD)
The in vivo efficacy of imipenem/funobactam was characterized using a neutropenic murine thigh infection model.[9][10] These studies were crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with antibacterial activity and for defining the magnitude of this index required for a therapeutic effect.
Key Findings: PK/PD Index and Efficacy Targets
The research demonstrated that this compound's efficacy is time-dependent.[9][10] The PK/PD index that showed the highest correlation with efficacy was the percentage of the dosing interval that the free drug concentration of this compound remains above a critical threshold concentration (CT), normalized to the MIC of the combination ([%fT > CT]/MIC).[6][9] A threshold of 1 mg/L was identified as the most predictive.[9][10]
| Organism | Pharmacodynamic Endpoint | Median (%fT > CT[1 mg/L])/MIC Target |
| A. baumannii | 1-log10 CFU reduction | 9.82 |
| P. aeruginosa | 1-log10 CFU reduction | 9.90 |
| K. pneumoniae | Net Stasis | 55.73 |
| Data sourced from Fratoni et al.[9][10] |
Experimental Protocol: Neutropenic Murine Thigh Infection Model
1. Animal Model:
-
Female Swiss Webster mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10]
2. Infection:
-
Mice were inoculated via intramuscular injection into the thigh with a bacterial suspension containing approximately 10^6 - 10^7 CFU/thigh.[7]
3. Antimicrobial Therapy:
-
Treatment was initiated 2 hours post-infection.
-
Dose-Fractionation Studies: To determine the predictive PK/PD index, total daily doses of this compound (e.g., 3.6 and 7.2 mg/kg/day) were administered in different fractionation schedules (e.g., q24h, q12h, q6h) in combination with a human-simulated regimen (HSR) of imipenem.[5][10]
-
Dose-Ranging Studies: Escalating doses of this compound (0.9 to 14.4 mg/kg) were administered with the imipenem HSR to determine the exposure required for efficacy against a panel of 15 isolates.[10]
4. Sample Processing and Analysis:
-
At 24 hours post-treatment initiation, mice were euthanized.
-
Thighs were aseptically removed, homogenized, and serially diluted.[6]
-
Dilutions were plated on appropriate agar (B569324) to quantify the bacterial burden (CFU/thigh).
-
Efficacy was measured as the change in log10 CFU/thigh over the 24-hour period compared to 0-hour controls.[5]
5. Pharmacokinetic Analysis:
-
Satellite groups of mice were used for PK studies. Plasma samples were collected at multiple time points after drug administration to determine the concentration-time profiles of this compound.
Conclusion
The initial characterization of this compound establishes it as a potent DBO-class inhibitor of clinically important Class A, C, and D serine β-lactamases. When combined with imipenem, it demonstrates significant in vitro activity, restoring the β-lactam's potency against resistant Gram-negative pathogens. Comprehensive in vivo studies in the murine thigh infection model have successfully identified the time-dependent nature of this compound's activity and defined the critical PK/PD index, (%fT > CT[1 mg/L])/MIC, that predicts its efficacy. These foundational data provide a strong rationale for its continued clinical development for treating serious infections.[2][11]
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Establishing a Neutropenic Murine Thigh Infection Model for Funobactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[1][2] this compound is being developed in combination with a β-lactam antibiotic, such as imipenem, to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2][3] The neutropenic murine thigh infection model is a well-established and highly standardized preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[4][5] This model is particularly valuable for studying the pharmacokinetics/pharmacodynamics (PK/PD) of new drugs under conditions that mimic infections in immunocompromised patients.[4][5] These application notes provide a detailed protocol for establishing a neutropenic murine thigh infection model to assess the in vivo efficacy of this compound in combination with a partner β-lactam antibiotic.
Mechanism of Action: this compound
This compound itself does not possess intrinsic antibacterial activity.[6] Its therapeutic benefit lies in its ability to inhibit β-lactamase enzymes produced by resistant bacteria.[6] These enzymes hydrolyze the β-lactam ring of antibiotics like penicillins and carbapenems, rendering them ineffective. By binding to and inactivating these β-lactamases, this compound "rescues" the partner β-lactam antibiotic, allowing it to effectively target and kill the bacteria.[1]
Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.
Key Experiments and Protocols
This section outlines the detailed methodologies for the essential experiments required to evaluate this compound's efficacy in a neutropenic murine thigh infection model.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro potency of the this compound combination against relevant bacterial strains.
Protocol: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Isolate Preparation:
-
Streak the bacterial isolates for testing from frozen stocks onto appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep blood).
-
Incubate for 18-24 hours at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Drug Solution Preparation:
-
Prepare stock solutions of the β-lactam antibiotic (e.g., imipenem) and this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Create a series of twofold dilutions of the β-lactam antibiotic in CAMHB in a 96-well microtiter plate.
-
This compound should be added to each well at a fixed concentration (e.g., 4 or 8 mg/L), as its purpose is to inhibit β-lactamases, not to have direct antibacterial activity.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (bacteria in CAMHB without any drug) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic (in the presence of the fixed concentration of this compound) that completely inhibits visible bacterial growth.
-
In Vivo Efficacy in Neutropenic Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic in a neutropenic murine infection model.
Experimental Workflow:
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Protocol:
-
Animal Model:
-
Use specific-pathogen-free female ICR or Swiss Webster mice, weighing approximately 20-25g.
-
Acclimatize the animals for at least 48 hours before the experiment.
-
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the MIC protocol.
-
Wash the bacterial suspension with sterile saline and resuspend to the desired concentration (typically ~10⁷ CFU/mL).
-
-
Infection:
-
Two hours before initiating treatment, inject 0.1 mL of the prepared bacterial suspension intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
Prepare solutions of the imipenem/Funobactam combination for administration (e.g., subcutaneous or intraperitoneal injection).
-
Administer the treatment at specified time points over a 24-hour period. Dosing regimens can be designed to simulate human pharmacokinetic profiles.[4]
-
Include a control group that receives a vehicle control.
-
-
Endpoint - Bacterial Load Enumeration:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 1 mL).[9]
-
Perform serial tenfold dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates for 18-24 hours at 37°C and count the number of colony-forming units (CFU).
-
Calculate the bacterial load as log₁₀ CFU per thigh. The efficacy of the treatment is determined by the change in bacterial load compared to the initial inoculum and the untreated control group.
-
In Vitro Time-Kill Assay
Objective: To assess the rate and extent of bacterial killing by the this compound combination over time.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol.
-
-
Assay Setup:
-
Prepare tubes or flasks with CAMHB containing the imipenem/Funobactam combination at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each tube.
-
-
Bacterial Enumeration:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates and count the CFUs.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation
Table 1: In Vitro Susceptibility of Gram-Negative Bacilli to Imipenem/Funobactam
| Bacterial Isolate | Imipenem MIC (mg/L) | Imipenem/Funobactam (8 mg/L) MIC (mg/L) |
| Acinetobacter baumannii Strain 1 | >64 | 8 |
| Acinetobacter baumannii Strain 2 | 64 | 4 |
| Pseudomonas aeruginosa Strain 1 | >64 | 1 |
| Pseudomonas aeruginosa Strain 2 | 16 | 2 |
| Klebsiella pneumoniae Strain 1 | >64 | 1 |
| Klebsiella pneumoniae Strain 2 | 16 | 0.5 |
Note: Data are representative and should be generated for the specific strains under investigation.
Table 2: In Vivo Efficacy of Imipenem/Funobactam in the Neutropenic Murine Thigh Infection Model
| Bacterial Isolate | Treatment Group | 24h Change in Bacterial Load (log₁₀ CFU/thigh) |
| A. baumannii Strain 1 | Untreated Control | +2.32 ± 0.84 |
| Imipenem Monotherapy | +2.16 ± 0.74 | |
| Imipenem/Funobactam HSR | -0.46 ± 1.69 to -3.77 ± 0.15 | |
| P. aeruginosa Strain 1 | Untreated Control | +3.33 ± 0.62 |
| Imipenem Monotherapy | +2.64 ± 1.18 | |
| Imipenem/Funobactam HSR | -2.33 ± 0.25 to -3.76 ± 0.57 | |
| K. pneumoniae Strain 1 | Untreated Control | Growth |
| Imipenem Monotherapy | Growth | |
| Imipenem/Funobactam HSR* | -0.47 ± 0.28 to -0.88 ± 0.35 |
*HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., 2023.[4]
Conclusion
The neutropenic murine thigh infection model is a robust and reproducible platform for evaluating the in vivo efficacy of this compound in combination with a β-lactam partner. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to establish this model and generate critical data for the preclinical development of this promising β-lactamase inhibitor. Careful adherence to these standardized methods will ensure the generation of high-quality, reliable data to support the advancement of this compound as a potential new therapeutic option for treating infections caused by MDR Gram-negative bacteria.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. actascientific.com [actascientific.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Funobactam in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) analysis of Funobactam, a novel β-lactamase inhibitor. The information is based on studies conducted in neutropenic murine thigh infection models, offering valuable insights for researchers in the field of antimicrobial drug development.
I. Summary of Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in preclinical studies, primarily in combination with imipenem. The data presented below is derived from a neutropenic murine thigh infection model.[1][2][3] this compound exhibited dose-proportional pharmacokinetics.[4] The key pharmacokinetic parameters are summarized in the following table:
| Parameter | Value | Animal Model | Dosing | Notes |
| Pharmacokinetic Model | One-compartment | Neutropenic ICR Mice | Single subcutaneous doses (1, 10, and 20 mg/kg) with imipenem | The model provided the best fit for the observed plasma concentration-time profiles.[1] |
| Apparent Volume of Distribution (Vd) | 4.62 L/kg | Neutropenic ICR Mice | Single subcutaneous doses (1, 10, and 20 mg/kg) with imipenem | [1] |
| First-Order Absorption Rate Constant (ka) | 7.21 h⁻¹ | Neutropenic ICR Mice | Single subcutaneous doses (1, 10, and 20 mg/kg) with imipenem | [1] |
| Overall Elimination Rate Constant (ke) | 0.41 h⁻¹ | Neutropenic ICR Mice | Single subcutaneous doses (1, 10, and 20 mg/kg) with imipenem | [1] |
| Key PK/PD Index | %fT > CT (1 mg/L) | Neutropenic ICR Mice | Dose-ranging and dose-fractionation studies | The percentage of the dosing interval that the free drug concentration remains above a threshold concentration of 1 mg/L showed the highest correlation with efficacy.[1][3] |
II. Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical studies of this compound.[1][2][3]
A. Animals and Model
-
Animal Species: Specific-pathogen-free female ICR mice.[1][2]
-
Weight: 20 to 22 g.[2]
-
Acclimation: Animals should be acclimated for at least 48 hours before the start of the study procedures.[2]
-
Housing: Mice should be housed in groups in high-efficiency particulate air-filtered cages with enrichment materials. A 12-hour light/dark cycle should be maintained, with ad libitum access to food and water.[1][2]
-
Model: Neutropenic murine thigh infection model.[1][2][3]
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide (B585) via intraperitoneal (IP) injections. Dosing is typically 150 mg/kg given 4 days prior and 100 mg/kg given 1 day prior to inoculation.[1]
-
Renal Clearance Reduction (Optional but recommended for human-simulated exposures): To better mimic human pharmacokinetics, uranyl nitrate (B79036) at 5 mg/kg can be administered by IP injection to reduce the renal clearance of the study drugs.[1]
-
B. Dosing and Sample Collection
-
Drug Formulation: For in vivo testing, reconstitute and dilute this compound and any co-administered drugs (e.g., imipenem) to the desired concentrations.
-
Administration: Administer this compound via subcutaneous injection at escalating single doses (e.g., 1, 10, and 20 mg/kg) or in various fractionated regimens as required for the study design.[1]
-
Blood Sampling:
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Mix the plasma with an equal volume of a stabilizing buffer (e.g., 1:1 50% ethylene (B1197577) glycol/1 M pH 6.0 MES buffer).[1]
-
Store the stabilized plasma samples at -80°C until analysis.[1]
-
C. Bioanalytical Method
-
Analytical Technique: Utilize a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method to measure the total plasma concentrations of this compound and any co-administered drugs.[1]
III. Visualizations
A. Experimental Workflow for Preclinical Pharmacokinetic Analysis
Caption: Experimental workflow for the preclinical pharmacokinetic analysis of this compound.
B. Interrelationship of Key Pharmacokinetic Parameters
Caption: Relationship between key pharmacokinetic parameters in a one-compartment model.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Funobactam in Human Plasma by LC/MS-MS
Abstract
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC/MS-MS) method for the quantification of Funobactam in human plasma. This compound is a novel β-lactamase inhibitor under investigation for the treatment of serious bacterial infections.[1] This method utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for pharmacokinetic studies in a drug development setting. The method has been developed based on established bioanalytical principles for small molecules and similar antibiotic compounds.
Introduction
This compound (also known as XNW4107) is a diazabicyclooctane β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic.[1] It is currently in clinical development for treating complicated urinary tract infections and hospital-acquired bacterial pneumonia. To support its clinical development, a robust and reliable bioanalytical method for the determination of this compound concentrations in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments. LC/MS-MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs in complex biological matrices. This document provides a detailed protocol for such a method.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Stable isotope-labeled this compound (this compound-d4) as internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC/MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d4 in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot onto the LC/MS-MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient is used for the separation.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect this compound and its internal standard.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Temperature: 500°C
-
IonSpray Voltage: 4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 8 psi
-
Nebulizer Gas (GS1): 40 psi
-
Heater Gas (GS2): 40 psi
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 399.4 | 123.1 | 150 | 80 | 35 |
| This compound-d4 (IS) | 403.4 | 127.1 | 150 | 80 | 35 |
Data and Results
The method is validated over a linear range of 10 to 5000 ng/mL in human plasma. The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used.
Table 2: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 5000 | >0.995 |
The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification, Low, Mid, and High).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | <15 | 85-115 | <15 | 85-115 |
| Low | 30 | <15 | 85-115 | <15 | 85-115 |
| Mid | 500 | <15 | 85-115 | <15 | 85-115 |
| High | 4000 | <15 | 85-115 | <15 | 85-115 |
Conclusion
This application note presents a robust and reliable LC/MS-MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it well-suited for high-throughput bioanalysis in support of clinical pharmacokinetic studies. The method demonstrates excellent sensitivity, specificity, precision, and accuracy over a clinically relevant concentration range.
Protocol
Purpose
To provide a detailed procedure for the quantification of this compound in human plasma samples using LC/MS-MS.
Materials and Equipment
-
This compound and this compound-d4 reference standards
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid (LC/MS grade)
-
Human plasma (K2EDTA)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
96-well plates or autosampler vials
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
Procedure
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and this compound-d4 and dissolve in an appropriate solvent (e.g., DMSO) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards and quality control working solutions. Prepare a working solution of the internal standard (this compound-d4) at a suitable concentration in 50% methanol.
-
Arrange plasma samples, calibration standards, and quality controls in a 96-well plate.
-
Add 50 µL of each sample, standard, or QC to the designated wells.
-
Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.
-
Vortex the plate for 30 seconds.
-
Add 200 µL of acetonitrile to all wells.
-
Seal the plate and vortex for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Seal the plate and place it in the autosampler for analysis.
-
Set up the LC/MS-MS system with the parameters described in the "Experimental" section of the application note.
-
Create a sequence table with the sample information.
-
Inject the samples and acquire the data.
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by performing a linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.
-
Quantify the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: LC/MS-MS Analysis Workflow.
References
Application Notes and Protocols for Assessing Funobactam Synergy with Imipenem In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly those producing β-lactamases, poses a significant threat to global public health. The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a critical strategy to overcome this resistance. This document provides detailed protocols for the in vitro assessment of synergy between Funobactam, a novel β-lactamase inhibitor, and imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic. This compound works by inhibiting β-lactamase enzymes produced by bacteria, which would otherwise inactivate imipenem.[1] Imipenem, a member of the carbapenem class of antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The combination of these two agents is designed to restore the activity of imipenem against resistant bacterial strains.
These protocols are intended to guide researchers in determining the synergistic, additive, indifferent, or antagonistic effects of this drug combination against relevant bacterial isolates. The primary methods described are the checkerboard microdilution assay and the time-kill assay, which are standard in vitro techniques for synergy testing.
Mechanism of Action
Imipenem is a potent β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
This compound is a β-lactamase inhibitor that has no intrinsic antibacterial activity.[2] Its primary role is to protect β-lactam antibiotics, such as imipenem, from degradation by a wide range of bacterial β-lactamases. By irreversibly binding to and inactivating these enzymes, this compound ensures that imipenem can reach its target PBPs and effectively kill the bacteria. The synergistic action of this combination allows for the use of imipenem against bacterial strains that have acquired resistance through the production of β-lactamases.
Figure 1: Mechanism of synergistic action between this compound and imipenem.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to performing synergy tests, the MIC of imipenem and this compound for each bacterial isolate must be determined individually. A standard broth microdilution method should be followed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Imipenem and this compound analytical grade powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC BAA 1705)[3]
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of imipenem and this compound in an appropriate solvent as recommended by the manufacturer.
-
Serial Dilutions: Perform two-fold serial dilutions of each drug in CAMHB in 96-well plates to achieve a range of concentrations that will encompass the expected MIC values.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates containing the serially diluted drugs. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
Procedure:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute imipenem along the x-axis (columns) and this compound along the y-axis (rows). The concentration range for each drug should typically span from 1/16 to 4 times their individual MICs.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) as described for the MIC determination.
-
Controls: Include wells with each drug alone (to re-determine the MIC), a growth control, and a sterility control.
-
Incubation: Incubate the plates under the same conditions as the MIC assay (35°C ± 2°C for 16-20 hours).
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
FIC Index Calculation:
The FIC for each drug is calculated as follows:
-
FIC of Imipenem (FICA) = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
-
FIC of this compound (FICB) = (MIC of this compound in combination) / (MIC of this compound alone)
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FICA + FICB
Interpretation of FICI:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Procedure:
-
Preparation: Prepare tubes or flasks containing CAMHB with imipenem and this compound alone and in combination at concentrations relative to their MICs (e.g., 0.25x, 0.5x, 1x, and 2x MIC). Include a growth control tube without any antimicrobial agents.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar). Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination and control.
Interpretation of Time-Kill Assay Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A ≤ 1 log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
Figure 2: Workflow for assessing this compound and imipenem synergy.
Data Presentation
All quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation of the results.
Table 1: MICs of Imipenem and this compound and FICI for Test Isolates
| Isolate ID | Imipenem MIC (µg/mL) | This compound MIC (µg/mL) | Imipenem MIC in Combination (µg/mL) | This compound MIC in Combination (µg/mL) | FICImipenem | FICthis compound | FICI | Interpretation |
| Strain 1 | 32 | >128 | 2 | 8 | 0.0625 | 0.0625 | 0.125 | Synergy |
| Strain 2 | 64 | >128 | 4 | 8 | 0.0625 | 0.0625 | 0.125 | Synergy |
| QC Strain | 2 | 64 | 1 | 16 | 0.5 | 0.25 | 0.75 | Additive |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Time-Kill Assay Results (Log10 CFU/mL) at 24 Hours
| Isolate ID | Initial Inoculum | Growth Control | Imipenem (1x MIC) | This compound (1x MIC) | Imipenem + this compound (1x MIC) | Log10 Reduction (Combination vs. Most Active Single Agent) | Interpretation |
| Strain 1 | 5.8 | 8.9 | 5.5 | 8.7 | 2.5 | 3.0 | Synergy & Bactericidal |
| Strain 2 | 5.7 | 9.1 | 6.0 | 8.9 | 3.1 | 2.9 | Synergy & Bactericidal |
| QC Strain | 5.9 | 8.8 | 3.2 | 8.5 | 1.5 | 1.7 | Additive & Bactericidal |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Funobactam in a Murine Lung Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel diazabicyclooctane β-lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It exhibits potent activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[3] this compound is typically co-administered with a β-lactam antibiotic, such as imipenem (B608078), to protect it from degradation by bacterial β-lactamases, thereby restoring its antibacterial efficacy.[1][3] Preclinical studies have demonstrated the in vivo efficacy of the imipenem/funobactam combination in neutropenic murine thigh infection models against key pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][4]
These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in a neutropenic murine lung infection model, a more clinically relevant model for pneumonia. The protocols outlined below are designed to ensure robustness and reproducibility, aligning with efforts to standardize preclinical models for antimicrobial testing.[5][6][7][8]
Objective
To establish a reproducible neutropenic murine lung infection model to assess the in vivo efficacy of this compound, in combination with imipenem, against carbapenem-resistant Gram-negative bacteria. The primary endpoint will be the reduction in bacterial burden in the lungs following treatment. Secondary endpoints include survival analysis and assessment of lung inflammation.
Materials and Reagents
-
Animals: Specific pathogen-free, 6-8 week old female BALB/c or CD-1 mice.
-
Bacterial Strains: Clinically relevant carbapenem-resistant strains of A. baumannii, P. aeruginosa, or K. pneumoniae.
-
Reagents:
-
This compound
-
Imipenem/Cilastatin
-
Ketamine/Xylazine (anesthetic)
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or Blood Agar plates
-
Formalin (10% neutral buffered)
-
Enzyme-linked immunosorbent assay (ELISA) kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Experimental Protocols
Inoculum Preparation
-
From a frozen stock, streak the selected bacterial strain onto a TSA or blood agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of TSB or CAMHB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh, pre-warmed broth and grow to mid-logarithmic phase (OD600 of 0.5-0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend the pellet in sterile saline to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plate counting.
Induction of Neutropenia
-
To render the mice neutropenic, administer cyclophosphamide intraperitoneally (IP).
-
A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[9] This depletes neutrophils, making the mice more susceptible to infection.
Murine Lung Infection Model
-
Anesthetize the neutropenic mice with an appropriate dose of ketamine/xylazine via IP injection.
-
Induce lung infection via intratracheal (IT) instillation for consistent delivery to the lower respiratory tract.[10][11][12][13]
-
Place the anesthetized mouse in a supine position.
-
Carefully expose the trachea and instill 50 µL of the prepared bacterial inoculum directly into the trachea using a fine-gauge catheter or needle.
-
Allow the mouse to recover in a clean, warm cage.
Treatment Regimen
-
Two hours post-infection, randomize the mice into treatment and control groups.
-
Administer the imipenem/funobactam combination, imipenem alone, this compound alone, or vehicle control (sterile saline) subcutaneously (SC) or intravenously (IV).
-
The dosing regimen should be based on pharmacokinetic/pharmacodynamic (PK/PD) data from previous studies, aiming to simulate human exposures.[1][2][4]
-
Continue treatment at specified intervals (e.g., every 6 or 8 hours) for a defined period (e.g., 24 or 48 hours).
Endpoint Analysis
-
Bacterial Load in Lungs:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the entire lung tissue.
-
Homogenize the lungs in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
-
Histopathology:
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the lung sections for inflammation, tissue damage, and bacterial infiltration.
-
-
Inflammatory Cytokine Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile PBS.
-
Centrifuge the BALF to pellet cells and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits.
-
-
Survival Studies:
-
For survival analysis, monitor the mice for a longer duration (e.g., 7 days) post-infection.
-
Record the time to morbidity or mortality for each group.
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between experimental groups.
Table 1: Bacterial Load in Lungs (Log10 CFU/gram) at 24 Hours Post-Infection
| Treatment Group | N | Mean Log10 CFU/gram ± SD | P-value vs. Vehicle |
| Vehicle Control | 10 | ||
| Imipenem (X mg/kg) | 10 | ||
| This compound (Y mg/kg) | 10 | ||
| Imipenem (X mg/kg) + this compound (Y mg/kg) | 10 |
Table 2: Survival Analysis at 7 Days Post-Infection
| Treatment Group | N | Number of Survivors | Percent Survival | P-value vs. Vehicle |
| Vehicle Control | 10 | |||
| Imipenem (X mg/kg) | 10 | |||
| This compound (Y mg/kg) | 10 | |||
| Imipenem (X mg/kg) + this compound (Y mg/kg) | 10 |
Table 3: Inflammatory Cytokine Levels in BALF (pg/mL) at 24 Hours Post-Infection
| Treatment Group | N | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle Control | 10 | |||
| Imipenem (X mg/kg) | 10 | |||
| This compound (Y mg/kg) | 10 | |||
| Imipenem (X mg/kg) + this compound (Y mg/kg) | 10 |
Visualizations
Experimental Workflow
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amr-accelerator.eu [amr-accelerator.eu]
- 7. COMBINE - Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - IMI AMR Accelerator [amr-accelerator.eu]
- 8. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 11. Comparative pathogenicity of influenza virus-induced pneumonia mouse model following intranasal and aerosolized intratracheal inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pathogenicity of influenza virus-induced pneumonia mouse model following intranasal and aerosolized intratracheal inoculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mice fatal pneumonia model induced by less-virulent Streptococcus pneumoniae via intratracheal aerosolization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Funobactam Dosage in Preclinical Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Funobactam in preclinical infection models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly XNW4107) is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3] It has no intrinsic antibacterial activity.[1][4] Its function is to protect β-lactam antibiotics, such as imipenem (B608078), from degradation by a wide range of bacterial β-lactamases.[5][6][7] this compound inhibits Ambler Class A, C, and D serine β-lactamases, which are prevalent in many multidrug-resistant Gram-negative bacteria.[4] By inhibiting these enzymes, this compound restores the efficacy of the partner β-lactam antibiotic against resistant strains.[4][8]
Q2: this compound is often used in combination with imipenem/cilastatin. What is the role of each component?
A2: In this combination:
-
Imipenem is a broad-spectrum carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8]
-
Cilastatin is a dehydropeptidase-I inhibitor. It prevents the renal metabolism of imipenem, thereby increasing its plasma concentration and antibacterial efficacy.
-
This compound is the β-lactamase inhibitor that protects imipenem from degradation by bacterial β-lactamases.[4]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound's efficacy?
A3: Preclinical studies in neutropenic murine thigh infection models have shown that the efficacy of this compound is best correlated with the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[9][10][11] A threshold of 1 mg/L has been identified as a key predictor of efficacy.[9][10] This is different from the traditional %fT > MIC (Minimum Inhibitory Concentration) that is often used for β-lactam antibiotics.[9][10] For some other β-lactamase inhibitors, the area under the free-drug concentration-time curve to MIC ratio (fAUC/MIC) has been found to be the predictive PK/PD index.[12][13]
Q4: Can I use this compound as a monotherapy in my infection model?
A4: No, this compound should not be used as a monotherapy. It possesses no intrinsic antibacterial activity and its sole purpose is to inhibit β-lactamases.[1][4] It must be co-administered with a partner β-lactam antibiotic, such as imipenem.
Troubleshooting Guide
Problem 1: I'm not observing the expected in vivo efficacy with the imipenem/Funobactam combination, even though the bacterial isolate is susceptible in vitro.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Solution: Ensure your this compound dosing regimen is optimized to maintain free drug concentrations above the critical threshold (CT) of 1 mg/L for a sufficient duration.[9][10] More frequent administration (fractionated doses) of this compound has been shown to enhance efficacy, indicating time-dependent killing.[9][10][11] Review the dosing schedules used in published studies and consider dose fractionation studies to determine the optimal regimen for your specific model.[9][11]
-
-
Possible Cause 2: Drug Formulation and Stability Issues.
-
Solution: this compound, like many investigational drugs, may have specific solubility and stability characteristics. If you are preparing your own formulations, ensure the drug is fully solubilized and stable in the chosen vehicle. For poorly soluble compounds, consider formulation strategies such as pH adjustment, use of co-solvents, or lipid-based formulations, ensuring the vehicle is well-tolerated in your animal model.[14][15][16] It is recommended to consult the manufacturer's guidelines for storage and handling. This compound stock solutions are typically stored at -80°C for up to 6 months.[1]
-
-
Possible Cause 3: Discrepancy between in vitro and in vivo conditions.
-
Solution: Standard in vitro susceptibility testing media may not accurately reflect the physiological conditions at the site of infection.[17][18] The expression of β-lactamases can vary depending on the growth environment. Consider using a medium that better mimics the in vivo environment (e.g., a lung or urine mimetic medium) for your in vitro assays to get a more predictive measure of in vivo efficacy.[17][18][19]
-
Problem 2: I am seeing variability in my experimental results between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent administration of the drug combination. For subcutaneous or intravenous injections, ensure the full dose is delivered each time. For oral gavage, be mindful of potential regurgitation.
-
-
Possible Cause 2: Variability in the Bacterial Inoculum.
-
Solution: Prepare a standardized bacterial inoculum and ensure consistent injection volume and location for each animal. Plate count the inoculum for each experiment to confirm the starting bacterial load.
-
-
Possible Cause 3: Animal Health Status.
Problem 3: I am unsure how to interpret my PK/PD data for this compound.
-
Possible Cause: Using an inappropriate PK/PD index.
-
Solution: For this compound, the traditional %fT > MIC may not be the most predictive parameter.[9][10] Focus on determining the free drug concentration of this compound in plasma over time and calculate the %fT > CT, using a CT of 1 mg/L as a starting point.[9][10] A novel PK/PD index, (%fT > CT)/MIC, has been shown to have a strong correlation with efficacy.[2][9][10][11][23]
-
Data Presentation
Table 1: Murine Pharmacokinetic Parameters of this compound
| Parameter | Value | Units |
| Apparent Volume of Distribution | 4.62 | L/kg |
| First-order Absorption Rate Constant | 7.21 | h-1 |
| Overall Elimination Rate Constant | 0.41 | h-1 |
| Plasma Protein Binding (in the presence of imipenem HSR) | 2.03 - 5.44 | % |
Data sourced from Fratoni et al., 2023 and MedChemExpress.[1][9]
Table 2: this compound Dose-Ranging Regimens in a Neutropenic Murine Thigh Infection Model
| This compound Dose (q6h) | Imipenem Regimen |
| 0.9 mg/kg | Human-Simulated Regimen (HSR) |
| 1.8 mg/kg | Human-Simulated Regimen (HSR) |
| 3.6 mg/kg | Human-Simulated Regimen (HSR) |
| 7.2 mg/kg | Human-Simulated Regimen (HSR) |
| 14.4 mg/kg | Human-Simulated Regimen (HSR) |
These doses were administered subcutaneously every 6 hours in combination with a human-simulated regimen of imipenem.[9]
Table 3: Efficacy of Imipenem/Funobactam Human-Simulated Regimen (HSR) in a Neutropenic Murine Thigh Infection Model
| Bacterial Species | Number of Strains | Outcome |
| Acinetobacter baumannii | 7 | >1-log kill in 6 out of 7 strains |
| Pseudomonas aeruginosa | 4 | >1-log kill in 4 out of 4 strains |
| Klebsiella pneumoniae | 4 | Stasis in 4 out of 4 strains |
The HSR consisted of imipenem at 500 mg q6h and this compound at 250 mg q6h, administered as a 1-hour infusion.[10][11]
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol is a generalized procedure based on commonly used methods.[20][21][22][24][25]
-
Animal Model: Use specific-pathogen-free, 6-week-old female ICR or CD-1 mice.
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain overnight on appropriate agar (B569324) plates.
-
Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 107 CFU/mL. The exact concentration may need to be optimized for your specific strain and model.
-
-
Infection:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Drug Administration:
-
Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer the imipenem/Funobactam combination via the desired route (e.g., subcutaneous injection).
-
Include a vehicle control group and groups for each drug alone to assess the contribution of each component.
-
-
Efficacy Assessment:
-
At 24 hours post-initiation of treatment, humanely euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).
-
Calculate the change in bacterial load (log10 CFU/thigh) compared to the 0-hour control group.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol is a generalized procedure.
-
Animal Model and Dosing:
-
Use the same strain of mice as in the efficacy studies.
-
Administer a single dose of this compound (in combination with imipenem) via the same route as in the efficacy studies.
-
-
Blood Sampling:
-
At predefined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours), collect blood samples from groups of mice (e.g., via cardiac puncture at a terminal time point for each group).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Immediately stabilize the plasma if required (e.g., with a stabilizing buffer as described in some protocols) and store at -80°C until analysis.[9]
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine the free drug concentration by accounting for plasma protein binding.
-
Mandatory Visualizations
Caption: Mechanism of action of the Imipenem/Funobactam combination.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical role of beta-lactam/beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Why Antibiotics Fail—And How We Can Do Better [forbes.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 23. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 24. journals.asm.org [journals.asm.org]
- 25. imquestbio.com [imquestbio.com]
troubleshooting variability in Funobactam MIC assay results
Welcome to the technical support center for the Funobactam Minimum Inhibitory Concentration (MIC) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in MIC assay results and to offer clear protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a β-lactamase inhibitor currently under investigation. It works by inactivating β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics. This compound itself does not have intrinsic antibacterial activity and is intended for use in combination with a β-lactam antibiotic, such as imipenem (B608078).[1][2] This combination allows the partner antibiotic to effectively target and kill bacteria that would otherwise be resistant.
Q2: What is the standard method for determining the MIC of this compound in combination with a partner antibiotic?
A2: The standard method for determining the MIC of a β-lactam/β-lactamase inhibitor combination like imipenem/funobactam is broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] For in vitro susceptibility testing of imipenem/funobactam, a fixed concentration of this compound at 8 mg/L is often used while the concentration of imipenem is varied.[6][7]
Q3: What are the recommended quality control (QC) strains for the imipenem/funobactam MIC assay?
A3: The recommended quality control strains for the imipenem/funobactam MIC assay are Pseudomonas aeruginosa ATCC 27853 and Klebsiella pneumoniae ATCC BAA 1705.[6][7] These strains should be included in each assay run to ensure the accuracy and reproducibility of the results.
Troubleshooting Guide
Variability in MIC assay results can be frustrating and can compromise the integrity of your data. This guide addresses common issues encountered during this compound MIC assays and provides systematic troubleshooting steps.
Issue 1: High variability or inconsistent MIC results between experiments.
This is one of the most common challenges in antimicrobial susceptibility testing. The source of variability can often be traced back to several key experimental factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | The density of the bacterial suspension is critical. An inoculum that is too high or too low can lead to significant variations in MIC values. Ensure you are using a standardized inoculum prepared to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and that it is used within 15 minutes of preparation. |
| Media Composition | The type of growth medium, its pH, and cation concentrations can influence the activity of the antimicrobial agents. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of most non-fastidious aerobic bacteria. Ensure the pH of the media is within the recommended range (7.2-7.4). |
| Incubation Conditions | Strict control of incubation time, temperature, and atmosphere is crucial. For most bacteria, incubate at 35°C ± 2°C for 16-20 hours in ambient air. Ensure that microplates are not stacked in a way that prevents uniform heat distribution. |
| This compound/Imipenem Preparation | Errors in weighing, dissolving, or serially diluting the antimicrobial agents are a direct source of variability. Prepare fresh stock solutions for each experiment. Use calibrated pipettes and a validated dilution scheme. |
| Operator Variability | Differences in how individuals read the MIC endpoint can contribute to variability. Ensure all personnel are trained on how to read the MIC endpoint consistently. The MIC is the lowest concentration of the drug that completely inhibits visible growth. |
Issue 2: The MIC endpoint is difficult to read due to a "trailing" effect.
A trailing effect, where there is reduced but still visible growth over a range of concentrations, can make it difficult to determine the precise MIC.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inoculum too dense | An overly dense inoculum can lead to trailing. Re-check your inoculum preparation procedure to ensure it matches the 0.5 McFarland standard. |
| Suboptimal incubation time | Incubation times that are too long or too short can affect the clarity of the endpoint. Adhere to the recommended 16-20 hour incubation period. |
| Contamination | Contamination of the bacterial culture or reagents can cause unexpected growth patterns. Always use aseptic techniques and check for culture purity. |
Issue 3: this compound/imipenem appears to precipitate in the microtiter plate.
Precipitation of the antimicrobial agent removes the active compound from the solution, leading to inaccurate and artificially high MIC values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Solubility Issues | The compound may not be fully dissolved in the initial stock solution or may be precipitating upon dilution in the broth. Ensure the stock solution is fully dissolved before preparing dilutions. If precipitation is observed in the broth, investigate the solubility of the compound in the specific medium being used. |
| Interaction with Media Components | The compound may be interacting with components of the Mueller-Hinton broth, causing it to fall out of solution. Perform a solubility test by mixing the dissolved agent with the broth to observe if precipitation occurs before adding bacteria. |
Experimental Protocols
Broth Microdilution MIC Assay for Imipenem/Funobactam
This protocol is based on CLSI guidelines and published literature on this compound testing.
1. Preparation of Materials:
-
Bacterial Strains: Test isolates and QC strains (P. aeruginosa ATCC 27853 and K. pneumoniae ATCC BAA 1705).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobials: Imipenem and this compound powder.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and dilute it in CAMHB to a working concentration that will result in a final, fixed concentration of 8 mg/L in each well.
-
Prepare a stock solution of imipenem and perform serial twofold dilutions in CAMHB containing 8 mg/L of this compound in a 96-well plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (bacteria and media with this compound, no imipenem) and a sterility control well (media with this compound only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of imipenem (in the presence of 8 mg/L this compound) that completely inhibits visible growth.
-
The growth control well should show turbidity, and the sterility control well should be clear.
-
The MIC values for the QC strains should fall within their established acceptable ranges.
Visualizations
References
Technical Support Center: Refinement of Analytical Methods for Sensitive Funobactam Detection
Welcome to the technical support center for the analytical detection of Funobactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for sensitive and accurate quantification of this compound in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound in biological samples?
A1: The most common and sensitive method for the quantification of this compound in biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for accurately measuring the low concentrations often encountered in pharmacokinetic studies.
Q2: My this compound signal is low or non-existent. What are the potential causes?
A2: Low or no signal for this compound can stem from several factors:
-
Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to significant signal loss. Review your protein precipitation or solid-phase extraction (SPE) protocol.
-
Analyte Instability: this compound, like many β-lactamase inhibitors, may be susceptible to degradation. Ensure samples are handled at low temperatures and consider the use of stabilizing agents if necessary. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term (up to 1 month)[1].
-
Suboptimal Mass Spectrometry Parameters: The settings for the ion source and the specific multiple reaction monitoring (MRM) transitions for this compound may not be optimized. Re-optimize the cone voltage and collision energy for this compound and its internal standard.
-
Chromatographic Issues: Poor peak shape or retention can lead to a decreased signal-to-noise ratio. Ensure the mobile phase composition and gradient are appropriate for this compound's chemical properties.
Q3: I am observing significant matrix effects in my plasma samples. How can I mitigate this?
A3: Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS. To mitigate this:
-
Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components. A different column or mobile phase composition might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilution: If the concentration of this compound is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
Q4: What are the key validation parameters I need to assess for my this compound analytical method according to regulatory guidelines?
A4: According to FDA and ICH guidelines for bioanalytical method validation, the following parameters should be thoroughly evaluated:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: High Backpressure in the HPLC/UHPLC System
| Potential Cause | Troubleshooting Step |
| Column Frit Blockage | 1. Reverse the column and flush with a strong solvent (e.g., isopropanol, then mobile phase without buffer). 2. If pressure remains high, replace the column inlet frit. |
| Sample Particulate Matter | 1. Ensure all samples are centrifuged and/or filtered through a 0.22 µm filter before injection. 2. Use a guard column to protect the analytical column. |
| Buffer Precipitation | 1. Flush the system with water to dissolve any precipitated buffer salts. 2. Ensure the mobile phase composition does not promote buffer precipitation, especially when mixing with organic solvents. |
| System Blockage | 1. Systematically disconnect components (from detector to injector) to identify the source of the high pressure. 2. Replace any blocked tubing or fittings. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Degradation | 1. Flush the column with a series of strong solvents. 2. If peak shape does not improve, the column may be degraded and needs replacement. |
| Secondary Interactions | 1. this compound has basic functional groups that can interact with residual silanols on the column. 2. Adjust the mobile phase pH to suppress ionization of the analyte or use a column with end-capping. |
| Sample Overload | 1. Dilute the sample and reinject. 2. If peak fronting is observed, this is a likely cause. |
| Injector Issues | 1. Inspect the injector needle and seat for blockage or damage. 2. Split peaks can sometimes be caused by issues with the injection process. |
| Incompatible Sample Solvent | 1. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Data Presentation
The following tables summarize typical quantitative data for a validated LC-MS/MS method for this compound analysis in human plasma. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | - | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | ~85% |
Table 2: Stability of this compound in Human Plasma
| Stability Condition | Duration | Acceptance Criteria (% Deviation) | Result |
| Bench-top (Room Temperature) | 4 hours | Within ±15% | Stable |
| Freeze-Thaw Cycles | 3 cycles | Within ±15% | Stable |
| Long-term (-80°C) | 90 days | Within ±15% | Stable |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a representative method based on common practices for the analysis of small molecule β-lactamase inhibitors.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 399.1 -> Q3: 156.1 (quantifier), 399.1 -> 224.1 (qualifier)
-
This compound-d4 (IS): Q1: 403.1 -> Q3: 160.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mandatory Visualizations
References
strategies to enhance Funobactam efficacy against high bacterial loads
Welcome to the technical support center for Funobactam, a novel β-lactamase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound, particularly against high bacterial loads. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no potentiation of imipenem (B608078) activity | 1. Inappropriate this compound concentration: The concentration of this compound may be too low to effectively inhibit the β-lactamases produced by the test organism. 2. High bacterial inoculum: A high bacterial density can lead to an "inoculum effect," where the sheer number of β-lactamase enzymes overwhelms the inhibitor.[1][2] 3. Presence of metallo-β-lactamases (MBLs): this compound is a serine-β-lactamase inhibitor and is not effective against MBLs.[3] 4. Drug instability: Improper storage or handling of this compound or imipenem can lead to degradation. | 1. Optimize this compound concentration: Perform a dose-response experiment (checkerboard assay) to determine the optimal concentration of this compound for your specific bacterial strain. A fixed concentration of 8 mg/L has been used in some studies. 2. Adjust inoculum size: Standardize your inoculum to ~5 x 10^5 CFU/mL for MIC testing. If working with high inocula is necessary, consider increasing the this compound concentration and ensure adequate aeration during incubation. 3. Screen for MBLs: Use phenotypic or genotypic methods to check for the presence of MBLs in your bacterial isolates. 4. Ensure proper storage and handling: Store this compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Inconsistent MIC results | 1. Variability in inoculum preparation: Inconsistent bacterial densities will lead to variable MIC values. 2. Media composition: Variations in cation concentration or pH of the Mueller-Hinton broth can affect antibiotic activity. 3. Instability of imipenem: Imipenem is known to be unstable in solution, which can affect MIC results, especially with prolonged incubation. | 1. Standardize inoculum preparation: Use a spectrophotometer or McFarland standards to ensure a consistent starting inoculum. 2. Use standardized media: Utilize cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing. 3. Prepare fresh solutions: Prepare imipenem solutions fresh for each experiment and use them promptly. |
| Unexpectedly high MICs with the imipenem/Funobactam combination | 1. Acquired resistance: The bacterial isolate may have developed resistance to the combination. Mechanisms can include modifications of penicillin-binding proteins (PBPs), porin loss, or upregulation of efflux pumps.[4][5] 2. Presence of a novel β-lactamase: The isolate may produce a β-lactamase that is not effectively inhibited by this compound. | 1. Investigate resistance mechanisms: Perform whole-genome sequencing to identify mutations in genes encoding PBPs, porins, or efflux pumps. 2. Characterize β-lactamase activity: Use biochemical or molecular methods to identify the specific β-lactamases produced by the isolate. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a diazabicyclooctane (DBO) β-lactamase inhibitor. It works by covalently binding to and inactivating serine-β-lactamases (Ambler classes A, C, and D), thereby protecting β-lactam antibiotics like imipenem from enzymatic degradation by these enzymes.[3] this compound itself has no intrinsic antibacterial activity.[3]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[6] This stock solution should be stored at -80°C for long-term stability (up to 6 months).[6] For working solutions, the stock can be diluted in appropriate culture media, such as cation-adjusted Mueller-Hinton broth (CAMHB). It is recommended to prepare fresh working solutions for each experiment to ensure potency. For in vivo studies, this compound can be reconstituted and diluted with 0.9% NaCl.[7]
Q3: What is the "inoculum effect" and how does it affect this compound's efficacy?
A3: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly at high bacterial densities.[1][2] This is particularly relevant for β-lactam/β-lactamase inhibitor combinations because a higher bacterial load means a greater concentration of β-lactamase enzymes that the inhibitor must neutralize. To mitigate the inoculum effect, it is crucial to control the inoculum size in your experiments and potentially increase the concentration of this compound when studying high bacterial loads.
Q4: What are the known mechanisms of resistance to the imipenem/Funobactam combination?
A4: While this compound protects imipenem from many β-lactamases, bacteria can still develop resistance through other mechanisms. These can include mutations in the genes encoding penicillin-binding proteins (PBPs), which are the targets of imipenem. Additionally, reduced permeability of the outer membrane due to porin loss (e.g., OprD in Pseudomonas aeruginosa) or increased expression of efflux pumps that actively remove the antibiotics from the cell can also contribute to resistance.[4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of the imipenem/Funobactam combination against various Gram-negative pathogens from a neutropenic murine thigh infection model.[7][8][9]
Table 1: In Vivo Efficacy of Imipenem/Funobactam against Acinetobacter baumannii
| Isolate ID | Imipenem/Funobactam MIC (mg/L) | Change in log10 CFU/thigh at 24h (Imipenem alone) | Change in log10 CFU/thigh at 24h (Imipenem/Funobactam) |
| ACB 160 | 16 | Growth | -0.46 ± 1.69 |
| ACB 193 | 4 | Growth | -3.77 ± 0.15 |
| ACB 209 | 8 | Growth | -2.99 ± 0.45 |
| ACB 246 | 8 | Growth | -3.51 ± 0.33 |
| ACB 258 | 4 | Growth | -3.73 ± 0.21 |
| ACB 179 | 1 | Growth | -3.54 ± 0.30 |
| JMI 990089 | 8 | Growth | -3.51 ± 0.33 |
Table 2: In Vivo Efficacy of Imipenem/Funobactam against Pseudomonas aeruginosa
| Isolate ID | Imipenem/Funobactam MIC (mg/L) | Change in log10 CFU/thigh at 24h (Imipenem alone) | Change in log10 CFU/thigh at 24h (Imipenem/Funobactam) |
| PSA 1862 | 4 | Growth | -3.76 ± 0.57 |
| PSA 1866 | 8 | Growth | -2.33 ± 0.25 |
| PSA 1869 | 2 | Growth | -3.45 ± 0.41 |
| CDC 0763 | 4 | Growth | -3.76 ± 0.57 |
Table 3: In Vivo Efficacy of Imipenem/Funobactam against Klebsiella pneumoniae
| Isolate ID | Imipenem/Funobactam MIC (mg/L) | Change in log10 CFU/thigh at 24h (Imipenem alone) | Change in log10 CFU/thigh at 24h (Imipenem/Funobactam) |
| KP 648 | 1 | Growth | -0.88 ± 0.35 |
| KP 651 | 0.5 | Growth | -0.47 ± 0.28 |
| KP 741 | 0.5 | Growth | Stasis |
| KP 827 | 0.25 | Growth | Stasis |
Key Experimental Protocols
Broth Microdilution MIC Assay (Checkerboard)
This protocol is adapted for determining the synergistic activity of imipenem and this compound.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Imipenem and this compound stock solutions
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Prepare serial two-fold dilutions of imipenem along the rows (e.g., from 64 to 0.06 mg/L).
-
Prepare serial two-fold dilutions of this compound along the columns (e.g., from 32 to 0.25 mg/L).
-
The final volume in each well containing the drug combination should be 100 µL. Include wells with each drug alone as controls.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the drug combination that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy: FICI = (MIC of Imipenem in combination / MIC of Imipenem alone) + (MIC of this compound in combination / MIC of this compound alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Time-Kill Assay
This assay evaluates the bactericidal activity of the imipenem/Funobactam combination over time.
Materials:
-
CAMHB
-
Imipenem and this compound stock solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Plates with appropriate agar (B569324) medium
Procedure:
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of imipenem alone, this compound alone, and the combination of imipenem and this compound. Include a growth control without any antibiotic.
-
Inoculate each tube/flask with the bacterial culture to a final density of ~5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate all tubes/flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Mechanism of action of the imipenem/Funobactam combination.
Caption: Workflow for in vitro efficacy testing of imipenem/Funobactam.
Caption: Troubleshooting logic for lack of imipenem potentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening for synergistic activity of antimicrobial combinations against carbapenem-resistant Enterobacteriaceae using inkjet printer-based technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imipenem-Funobactam Ratios
Welcome to the technical support center for the optimization of imipenem-funobactam synergistic effects. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro synergy testing of imipenem-funobactam.
Issue 1: Inconsistent MIC or FIC Index (FICI) values in checkerboard assays.
-
Question: My checkerboard assay results for imipenem-funobactam are not reproducible. What are the potential causes and solutions?
-
Answer: Inconsistent results in checkerboard assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistency.[1]
-
Solution: Strictly adhere to standardized protocols for inoculum preparation, such as using a McFarland turbidity standard. Ensure the bacterial culture is in the logarithmic growth phase. For greater accuracy, use a spectrophotometer to measure the optical density. The prepared inoculum should be used within 15-60 minutes of preparation.[1]
-
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors.
-
Solution: Ensure pipettes are regularly calibrated. Use new tips for each dilution to prevent carryover. For improved consistency, consider using multichannel pipettes when preparing plates.[1]
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC values.[1]
-
Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agents and affect bacterial growth.
-
Solution: To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data.[2]
-
-
Issue 2: Discrepancy between checkerboard and time-kill assay results.
-
Question: My time-kill assay indicates synergy, but the checkerboard assay does not (or vice-versa). Why is there a discrepancy?
-
Answer: This is a common challenge that arises from the different endpoints these two methods measure.
-
Static vs. Dynamic Measurement: The checkerboard assay is a static method that determines the inhibition of growth at a single time point (e.g., 18-24 hours). In contrast, the time-kill assay is a dynamic method that assesses the rate of bacterial killing over time.[2]
-
Different Endpoints: A combination of drugs may be synergistic in its rate of killing but not in the final concentration required for inhibition, or vice versa.[2]
-
Solution: It is important to consider both sets of data. The choice of which result is more relevant may depend on the specific research question. For understanding the rapid bactericidal activity, the time-kill assay is more informative. For determining the concentration needed to inhibit growth over a longer period, the checkerboard assay is more appropriate.
-
-
Issue 3: FICI calculations do not show synergy, even when it is expected.
-
Question: I am not observing synergy with my FICI calculations for imipenem-funobactam. What could be the issue?
-
Answer: If you are not observing the expected synergy, consider the following:
-
Incorrect MICs: The FICI calculation is dependent on the accurate determination of the MIC for each drug alone. If the initial MICs are incorrect, the FICI will also be incorrect.[1]
-
Solution: Re-run the MIC determination for imipenem (B608078) and funobactam individually to ensure accuracy.
-
-
Suboptimal Concentration Range: The tested concentration range may not cover the synergistic interaction range.
-
Solution: Widen the range of concentrations tested for both imipenem and this compound in the checkerboard assay.
-
-
Drug Instability: Ensure that both imipenem and this compound are stable in the chosen medium and under the specified incubation conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergy between imipenem and this compound?
A1: Imipenem is a carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] this compound is a novel diazabicyclooctane β-lactamase inhibitor.[3][4] It has little to no intrinsic antibacterial activity on its own.[3] Its primary role is to protect imipenem from degradation by a broad range of β-lactamases, including Ambler Class A, C, and D enzymes, which are produced by many multidrug-resistant bacteria.[3][5] By inhibiting these enzymes, this compound restores the efficacy of imipenem against resistant strains.[3][4]
Caption: Mechanism of Imipenem-Funobactam Synergy.
Q2: What are the typical synergistic ratios of imipenem to this compound?
A2: The optimal synergistic ratio can vary depending on the bacterial species and the specific resistance mechanisms present. In vivo studies in murine models have shown efficacy with a human-simulated regimen of 500 mg imipenem and 250 mg this compound administered every 6 hours as a 1-hour infusion.[5][6][7] This suggests a 2:1 ratio of imipenem to this compound is effective. However, the ideal ratio for your specific experimental conditions should be determined empirically using methods like the checkerboard assay.
Q3: What are the standard methods for determining synergy?
A3: The two most common methods are the checkerboard assay and the time-kill assay.
-
Checkerboard Assay: This method uses a 96-well plate to test various concentrations of two drugs, both alone and in combination.[8] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[9][10]
-
Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to one or more antimicrobial agents.[2] Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[13]
Caption: General Experimental Workflow for Synergy Testing.
Data and Protocols
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of imipenem-funobactam against various carbapenem-resistant Enterobacterales (CRE) and other Gram-negative bacteria from published studies.
| Organism | Imipenem MIC (mg/L) | Imipenem/Funobactam MIC Range (mg/L) | This compound Concentration | Reference |
| Acinetobacter baumannii | >64 | 0.25 - 16 | Fixed at 4 mg/L | [5] |
| Pseudomonas aeruginosa | >64 | 2 - 8 | Fixed at 4 mg/L | [6] |
| Klebsiella pneumoniae | >64 | 0.25 - 16 | Fixed at 4 mg/L | [5] |
Note: The efficacy of this compound is concentration-dependent, and in many studies, it is used at a fixed concentration while the concentration of imipenem is varied.
Experimental Protocols
1. Checkerboard Assay Protocol
This protocol is adapted from standard methodologies for determining the Fractional Inhibitory Concentration Index (FICI).[8][9]
-
Prepare Stock Solutions: Prepare stock solutions of imipenem and this compound at a concentration at least 10 times the highest desired concentration to be tested.
-
Prepare Microtiter Plate: Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions (Drug 1 - Imipenem): Add 50 µL of the imipenem stock solution to the first well of each row and perform serial two-fold dilutions along the rows.
-
Serial Dilutions (Drug 2 - this compound): Add 50 µL of the this compound stock solution to the first well of each column and perform serial two-fold dilutions down the columns.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.[14]
-
Calculate FICI: Calculate the FICI for each well showing no growth to determine the nature of the interaction.[9][10]
FICI Calculation: FICI = FIC of Imipenem + FIC of this compound Where:
-
FIC of Imipenem = (MIC of imipenem in combination) / (MIC of imipenem alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
Caption: Troubleshooting Decision Tree for Checkerboard Assays.
2. Time-Kill Assay Protocol
This protocol is based on standard time-kill methodologies.[2][12]
-
Prepare Cultures: Grow an overnight culture of the test organism. Dilute to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in multiple tubes.
-
Drug Concentrations: Prepare tubes with imipenem alone, this compound alone, and the combination of imipenem and this compound at desired concentrations (often sub-MIC values, e.g., 0.25x or 0.5x MIC). Include a growth control tube with no drug.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot and plate on appropriate agar (B569324) plates to determine the colony-forming units per milliliter (CFU/mL).
-
Analyze Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Disclaimer: This information is intended for research use only. Always refer to established guidelines and perform appropriate controls in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. Optimization of Synergistic Combination Regimens against Carbapenem- and Aminoglycoside-Resistant Clinical Pseudomonas aeruginosa Isolates via Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Funobactam vs. Avibactam: A Comparative Guide on Efficacy Against KPC-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered the last line of defense against multidrug-resistant Gram-negative infections. In response, novel β-lactamase inhibitors have been developed to restore the activity of β-lactam antibiotics. This guide provides an objective comparison of two such inhibitors, funobactam and avibactam (B1665839), focusing on their efficacy against KPC-producing strains, supported by available experimental data.
Executive Summary
Both this compound and avibactam are diazabicyclooctane (DBO) β-lactamase inhibitors that have demonstrated potent activity against KPC enzymes. Avibactam, in combination with ceftazidime, is a well-established therapeutic option, while this compound, typically paired with imipenem (B608078), is a promising novel agent. This guide summarizes their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Data Presentation: In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) data for imipenem/funobactam and ceftazidime/avibactam against KPC-producing Klebsiella pneumoniae. It is important to note that direct head-to-head comparative studies with large panels of KPC-producing isolates are limited. The data presented here is compiled from separate studies.
Table 1: In Vitro Activity of Imipenem/Funobactam against KPC-Producing Klebsiella pneumoniae
| Organism | Carbapenemase | Imipenem MIC (mg/L) | Imipenem/Funobactam MIC (mg/L) | Reference |
| K. pneumoniae | KPC-3 | 16 | 1 | [1] |
| K. pneumoniae | KPC-2 | >64 | 4 | [1] |
Note: this compound concentration was fixed at 8 mg/L in this study.
Table 2: In Vitro Activity of Ceftazidime/Avibactam against KPC-Producing Klebsiella pneumoniae
| Organism | No. of Isolates | Ceftazidime/Avibactam MIC₅₀ (mg/L) | Ceftazidime/Avibactam MIC₉₀ (mg/L) | % Susceptible | Reference |
| KPC-producing K. pneumoniae | 782 | 4 | 8 | 97.3% | [2] |
| KPC-producing K. pneumoniae | 72 | 1 | 2 | 100% | [3] |
Note: Avibactam concentration was fixed at 4 mg/L. Susceptibility breakpoints may vary.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and avibactam.
Minimum Inhibitory Concentration (MIC) Testing
Protocol: MICs are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Preparation: Serial twofold dilutions of the β-lactam antibiotic (e.g., imipenem or ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of the β-lactamase inhibitor (e.g., 4 mg/L for avibactam or 8 mg/L for this compound) is added to each well.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assays
Protocol: Time-kill assays are performed to assess the bactericidal activity of the antimicrobial agents over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
Drug Concentrations: The antimicrobial agents are added at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC).
-
Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Bacterial Enumeration: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Synergy can also be assessed in combination studies.[4][5][6]
Mechanisms of Action
Both this compound and avibactam are DBO β-lactamase inhibitors. Their mechanism of action involves the formation of a covalent adduct with the serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.
Avibactam Mechanism of Inhibition
Avibactam forms a reversible covalent acyl-enzyme intermediate with the KPC enzyme.[7][8] This prevents the hydrolysis of the partner β-lactam (ceftazidime), allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis. The reversibility of the bond allows avibactam to be released and inhibit other β-lactamase molecules.
This compound Mechanism of Inhibition
As a DBO, this compound is presumed to follow a similar mechanism of action to avibactam, forming a covalent adduct with the active site serine of the KPC enzyme to inactivate it.[1][9] This protects its partner β-lactam, imipenem, from hydrolysis, enabling it to inhibit bacterial cell wall synthesis by binding to PBPs.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of these β-lactam/β-lactamase inhibitor combinations is outlined below.
Conclusion
Both this compound and avibactam are potent inhibitors of KPC β-lactamases, restoring the in vitro activity of their respective β-lactam partners against many KPC-producing strains. Avibactam, in combination with ceftazidime, has a well-documented track record of efficacy. This compound, paired with imipenem, shows significant promise based on the available data. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their efficacy profiles against a broader range of KPC variants and other serine carbapenemases. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation and development of these critical therapeutic agents.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro activities and resistance mechanisms against imipenem–relebactam and ceftazidime–avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Klebsiella pneumoniae Carbapenemase Subtypes, Extended-Spectrum β-Lactamases, and Porin Mutations on the In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by Avibactam: A Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Funobactam and Relebactam: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two promising β-lactamase inhibitors, Funobactam and Relebactam. This analysis is supported by experimental data to inform further research and development in the fight against antimicrobial resistance.
This compound (formerly XNW4107) and Relebactam are both diazabicyclooctane (DBO) β-lactamase inhibitors designed to be co-administered with β-lactam antibiotics, primarily carbapenems like imipenem, to overcome resistance in Gram-negative bacteria.[1][2] Their primary function is to inactivate β-lactamase enzymes, which would otherwise degrade the partner antibiotic, thereby restoring its antibacterial efficacy.[3][4] This guide delves into a comparative analysis of their in vitro performance based on available scientific literature.
Mechanism of Action: A Shared Strategy
Both this compound and Relebactam employ a similar mechanism to inhibit serine β-lactamases, which are prevalent enzymes responsible for resistance to many β-lactam antibiotics.[4][5] The inhibition process involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This effectively incapacitates the enzyme and prevents it from hydrolyzing the β-lactam antibiotic.
References
- 1. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs [mdpi.com]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Funobactam: A New Frontier in β-Lactamase Inhibition, Demonstrating Superiority Over Legacy Agents
For Immediate Release
Suzhou, China – December 2, 2025 – In the ongoing battle against antimicrobial resistance, the novel β-lactamase inhibitor Funobactam is demonstrating significant advantages over established inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243). Developed by Evopoint Biosciences, this compound, a diazabicyclooctane (DBO) derivative, exhibits potent, broad-spectrum activity against a wide range of β-lactamase enzymes, including those that confer resistance to last-resort carbapenem (B1253116) antibiotics.
This compound is currently in Phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Its mechanism of action and robust performance in preclinical and clinical studies suggest a pivotal role in treating infections caused by multidrug-resistant Gram-negative bacteria.
A Leap Forward in β-Lactamase Inhibition
This compound distinguishes itself from older β-lactamase inhibitors through its broad and potent inhibition of Ambler Class A, C, and D β-lactamases. This includes difficult-to-treat serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (OXA), which are major contributors to carbapenem resistance in pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[1][2]
While direct head-to-head comparative studies providing IC50 values for this compound against the same comprehensive panel of β-lactamases as older inhibitors are still emerging in publicly available literature, the existing data strongly supports its superior profile. The established IC50 values for clavulanic acid, sulbactam, and tazobactam against key β-lactamases are presented below, setting a benchmark against which this compound's forthcoming detailed quantitative data will be assessed.
Comparative Inhibitory Activity of β-Lactamase Inhibitors
To contextualize the advancements made with this compound, it is essential to examine the inhibitory profiles of its predecessors. The following tables summarize the 50% inhibitory concentrations (IC50) of clavulanic acid, sulbactam, and tazobactam against a panel of clinically relevant β-lactamases. A lower IC50 value indicates greater potency.
Table 1: IC50 Values (in μM) of Older β-Lactamase Inhibitors Against Conventional Spectrum β-Lactamases [3]
| β-Lactamase Enzyme | Clavulanic Acid (μM) | Sulbactam (μM) | Tazobactam (μM) |
| TEM-1 | 0.08 | 4.8 | 0.1 |
| SHV-1 | 0.01 | 5.8 | 0.07 |
Table 2: IC50 Values (in μM) of Older β-Lactamase Inhibitors Against Extended-Spectrum β-Lactamases (ESBLs) - TEM-derived [3]
| β-Lactamase Enzyme | Clavulanic Acid (μM) | Sulbactam (μM) | Tazobactam (μM) |
| TEM-3 | 0.04 | 0.8 | 0.05 |
| TEM-4 | 0.05 | 0.7 | 0.06 |
| TEM-5 | 0.12 | 1.5 | 0.1 |
| TEM-6 | 0.06 | 1.2 | 0.08 |
| TEM-7 | 0.07 | 1.0 | 0.09 |
| TEM-8 | 0.09 | 1.1 | 0.08 |
| TEM-9 | 0.05 | 0.9 | 0.06 |
| TEM-12 | 0.03 | 0.5 | 0.04 |
Table 3: IC50 Values (in μM) of Older β-Lactamase Inhibitors Against Extended-Spectrum β-Lactamases (ESBLs) - SHV-derived [3]
| β-Lactamase Enzyme | Clavulanic Acid (μM) | Sulbactam (μM) | Tazobactam (μM) |
| SHV-2 | 0.02 | 0.4 | 0.03 |
| SHV-3 | 0.03 | 0.6 | 0.04 |
| SHV-4 | 0.04 | 0.7 | 0.04 |
Mechanism of Action: A Tale of Two Strategies
The superiority of this compound can be partly attributed to its distinct mechanism of action compared to the older "suicide inhibitors."
Older Inhibitors: Suicide Inhibition
Clavulanic acid, sulbactam, and tazobactam are mechanism-based inactivators. They are recognized as substrates by the β-lactamase enzyme, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is designed to be unstable and undergoes rearrangements to form a more stable, inactivated complex, thus trapping and inactivating the enzyme.[3]
References
Funobactam Demonstrates Potent Efficacy in Preclinical Models, Offering a Promising Alternative for Treatment of Pneumonia Caused by Multidrug-Resistant Bacteria
For Immediate Release
A comprehensive analysis of preclinical data highlights the potential of Funobactam, a novel β-lactamase inhibitor, in combination with imipenem (B608078)/cilastatin, as a valuable therapeutic option for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). In a comparative preclinical model, the combination of imipenem and this compound exhibited significant efficacy against key Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa, and Klebsiella pneumoniae. These findings position imipenem/Funobactam as a competitive alternative to existing treatments, addressing a critical unmet medical need in the face of rising antimicrobial resistance.
This compound, a diazabicyclooctane β-lactamase inhibitor, works by protecting β-lactam antibiotics like imipenem from degradation by bacterial enzymes, specifically serine carbapenemases (Ambler Class A, C, and D).[1][2] This restoration of imipenem's activity is crucial for treating infections caused by bacteria that have developed resistance to carbapenems, which are often last-resort antibiotics.[2] this compound itself does not possess intrinsic antibacterial activity.[3]
Comparative Efficacy in a Neutropenic Murine Infection Model
A pivotal preclinical study utilized a neutropenic murine thigh infection model to evaluate the in vivo efficacy of imipenem/Funobactam.[4][5] While this study was conducted in a thigh infection model, a 1-log reduction in bacterial load in such preclinical models is considered to correlate with clinical efficacy for high-inoculum infections like pneumonia.[6] The combination of imipenem/Funobactam was assessed against various serine carbapenemase-producing clinical isolates of A. baumannii, P. aeruginosa, and K. pneumoniae.[4][5]
The results demonstrated the potent efficacy of the human-simulated regimen (HSR) of imipenem/Funobactam (500/250 mg q6h).[4] Against six of the seven A. baumannii isolates and all four P. aeruginosa isolates, the combination resulted in a greater than 1-log kill.[4][5] For the four K. pneumoniae isolates tested, the imipenem/Funobactam combination achieved bacterial stasis.[4][5]
The study also provided comparative efficacy data for other commercially available β-lactam/β-lactamase inhibitor combinations against the same K. pneumoniae isolates.[7]
Table 1: Comparative Efficacy of Imipenem/Funobactam and Other β-Lactam/β-Lactamase Inhibitors Against Klebsiella pneumoniae Isolates in a Neutropenic Murine Thigh Infection Model
| Treatment Arm (Human-Simulated Regimen) | Mean Change in Bacterial Load (log10 cfu/thigh) at 24 hours |
| Imipenem/Funobactam | Stasis |
| Imipenem/Relebactam | Variable efficacy (data from previous experiments) |
| Ceftazidime/Avibactam | Variable efficacy (data from previous experiments) |
| Meropenem/Vaborbactam | Variable efficacy (data from previous experiments) |
| Imipenem alone | Increase of 2.83 ± 0.81 |
| Untreated Control | Increase of 3.15 ± 1.00 |
Source: Data extrapolated from Fratoni et al., J Antimicrob Chemother, 2023.[4][5][7]
Clinical Context and Alternative Therapies
The development of new agents like this compound is critical as treatment options for multidrug-resistant Gram-negative pneumonia are limited. A phase 3 clinical trial (RESTORE-IMI 2) has demonstrated the non-inferiority of another β-lactamase inhibitor combination, imipenem/cilastatin/relebactam, to piperacillin/tazobactam for the treatment of HABP/VABP, providing a benchmark for clinical efficacy.[8][9][10] In this trial, the 28-day all-cause mortality was 15.9% for the imipenem/relebactam group compared to 21.3% for the piperacillin/tazobactam group.[8][9]
Colistin is another antibiotic used for multidrug-resistant pneumonia, but its efficacy can be limited and it is associated with significant toxicity.[11][12] In a murine pneumonia model, imipenem and sulbactam (B1307) showed greater bactericidal efficacy against susceptible and intermediate strains of A. baumannii compared to colistin.[11]
Experimental Protocols
Neutropenic Murine Thigh Infection Model[4][5]
-
Animal Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension of the test isolate.
-
Treatment: Human-simulated regimens of imipenem, this compound, or the combination were administered subcutaneously. Comparator agents were also administered as human-simulated regimens.
-
Efficacy Endpoint: The primary outcome was the change in bacterial density (log10 CFU/thigh) after 24 hours of treatment compared to the 0-hour control.
Visualizing the Mechanism and Workflow
To further elucidate the scientific basis of this compound's action and the experimental design, the following diagrams are provided.
Caption: Mechanism of action of Imipenem/Funobactam.
Caption: Workflow of the neutropenic murine thigh infection model.
Conclusion
The preclinical data for imipenem/Funobactam are highly encouraging, demonstrating potent in vivo activity against challenging Gram-negative pathogens. These findings, coupled with the established clinical development pathway for similar β-lactam/β-lactamase inhibitor combinations, suggest that imipenem/Funobactam could be a significant addition to the therapeutic armamentarium for HABP and VABP. Further clinical investigation in pneumonia-specific models and human trials is warranted to confirm these promising preclinical results.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 6. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New evidence in severe pneumonia: imipenem/ cilastatin/relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Colistin versus β-Lactams, Aminoglycosides, and Rifampin as Monotherapy in a Mouse Model of Pneumonia Caused by Multiresistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of multidrug-resistant Acinetobacter baumannii ventilator-associated pneumonia (VAP) with intravenous colistin: a comparison with imipenem-susceptible VAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Funobactam
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory waste. Funobactam, a novel β-lactamase inhibitor, requires meticulous disposal procedures to mitigate potential environmental impact and ensure workplace safety. While specific institutional and regional regulations must always be followed, this guide provides a framework for the proper handling and disposal of this compound waste, grounded in general principles of chemical safety and antibiotic deactivation.
Core Principles of this compound Disposal
Waste generated from research involving this compound should be treated as chemical waste. Although a specific safety data sheet (SDS) for this compound was not found, it is prudent to handle it with care due to its biological activity as a β-lactamase inhibitor.[1] Stock solutions, being at higher concentrations, are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[2]
General disposal guidelines for pharmaceutical waste emphasize that disposal should be in accordance with all applicable federal, state, and local laws. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Quantitative Data and Disposal Considerations for β-Lactamase Inhibitors
The following table summarizes general disposal information for this compound and other β-lactamase inhibitors. It is important to note that specific quantitative limits for disposal are typically not provided in publicly available documents and are subject to local regulations.
| Compound | CAS Number | General Disposal Guidelines | Chemical Inactivation Potential |
| This compound | 2365454-12-0 | Treat as chemical waste. Follow institutional and local regulations for pharmaceutical waste. | As a β-lactam-like structure, it is likely susceptible to hydrolysis, particularly at alkaline pH. |
| Tazobactam | 89786-04-9 | Dispose of waste in accordance with all applicable federal, state, and local laws. | Susceptible to hydrolysis. |
| Clavulanic Acid | 58001-44-8 | Dispose of in accordance with local regulations. Empty containers may retain product residues. | Susceptible to hydrolysis. |
| Avibactam | 1192491-61-4 | Dispose of contents/container in accordance with local, regional, national, and international regulations. | Information not readily available; however, as a β-lactam-like structure, it is likely susceptible to hydrolysis. |
Experimental Protocol: Chemical Inactivation of β-Lactam Antibiotics via Hydrolysis
Research has indicated that β-lactam antibiotics can be effectively inactivated through hydrolysis, particularly by using a sodium hydroxide (B78521) (NaOH) solution.[3][4] This process breaks the β-lactam ring, rendering the molecule biologically inactive.[3] While a specific protocol for this compound is not available, the following general procedure for β-lactam antibiotics can be adapted and should be validated in a laboratory setting before implementation.
Objective: To chemically inactivate this compound in aqueous solutions prior to disposal.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
pH indicator strips or a calibrated pH meter
-
Appropriate acid for neutralization (e.g., 1 M Hydrochloric Acid, HCl)
-
Labeled chemical waste container
Procedure:
-
Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE.
-
Alkaline Hydrolysis: For each volume of this compound waste solution, add an equal volume of 1 M NaOH solution.[3] For example, to 100 mL of this compound solution, add 100 mL of 1 M NaOH.
-
Reaction Time: Stir the mixture at room temperature. The required reaction time for complete inactivation can vary. For other β-lactams, this may range from several minutes to hours, depending on the concentration and specific compound.[3] A conservative approach would be to allow the reaction to proceed for at least one hour.
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), a sample may be taken to confirm the degradation of the this compound peak.
-
Neutralization: Before final disposal, neutralize the solution. Carefully add an appropriate acid (e.g., 1 M HCl) dropwise while monitoring the pH with indicator strips or a pH meter. The target pH should be within the acceptable range for your institution's wastewater system (typically between 6 and 9).
-
Final Disposal: Dispose of the treated and neutralized solution in a properly labeled chemical waste container in accordance with your institution's and local regulations for chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the chemical inactivation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
